1,5-Dibromo-2-fluoro-3-iodobenzene
Overview
Description
“1,5-Dibromo-2-fluoro-3-iodobenzene” is a chemical compound with the molecular formula C6H2Br2FI . It is a yellow solid or liquid at room temperature .
Synthesis Analysis
The synthesis of similar compounds often involves cross-coupling reactions . For example, Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids allows attachment of various substituents to tailor the chemical structure .Molecular Structure Analysis
The molecular weight of “this compound” is 379.79 . The InChI code is1S/C6H3BrFI/c7-4-2-1-3-5 (8)6 (4)9/h1-3H
. Physical and Chemical Properties Analysis
“this compound” is a yellow solid or liquid at room temperature . The boiling point is 294.3±40.0 °C .Scientific Research Applications
Synthetic Precursors and Catalysis 1,5-Dibromo-2-fluoro-3-iodobenzene serves as a valuable precursor for diverse organic transformations, leveraging its halogenated structure for regioselective modifications and synthesis. Diemer, Leroux, and Colobert (2011) highlight its role in creating synthetically valuable derivatives through regioselective bromination and halogen/metal permutations, emphasizing its importance in the synthesis of complex organic molecules (Diemer, Leroux, & Colobert, 2011).
Fluorinated Aromatic Compounds in Organometallic Chemistry The study of fluorinated aromatic compounds, including those related to this compound, reveals their significant role in organometallic chemistry and transition-metal-based catalysis. Pike, Crimmin, and Chaplin (2017) discuss how fluorobenzenes, by virtue of their fluorine substituents, serve as versatile solvents or ligands in organometallic reactions, enhancing the development of new catalytic processes and synthetic strategies (Pike, Crimmin, & Chaplin, 2017).
Crystal Structure and Intermolecular Interactions The fluorination pattern in compounds like this compound influences their crystal structures and intermolecular interactions. Thalladi et al. (1998) explore C−H···F−C interactions in crystalline fluorobenzenes, elucidating the weak acceptor capabilities of the C−F group and its impact on the structural determination of these compounds (Thalladi et al., 1998).
Computational Chemistry for Predicting Crystal Structures Misquitta, Welch, Stone, and Price (2008) illustrate the use of first principles and SAPT(DFT) calculations to predict the crystal structure of related halogenated benzene compounds. Their work demonstrates the potential of computational chemistry in accurately forecasting the crystalline arrangements of such molecules, aiding in the design of new materials with desired physical properties (Misquitta et al., 2008).
Halogen Scrambling and Reactivity The reactivity and halogen scrambling in halogenated arenes, including this compound, provide insights into their chemical behavior under various conditions. Mongin, Marzi, and Schlosser (2001) discuss the ortho-lithiation and halogen migration phenomena in halogenated arenes, shedding light on the complex reactivity patterns that can inform synthetic strategies for accessing a wide range of organic compounds (Mongin, Marzi, & Schlosser, 2001).
Safety and Hazards
Properties
IUPAC Name |
1,5-dibromo-2-fluoro-3-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FI/c7-3-1-4(8)6(9)5(10)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGHSRNZGPPAMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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